3-(3-Fluorophenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H8FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position of the phenyl ring is replaced by a fluorine atom
Mechanism of Action
Target of Action
The primary target of 3-(3-Fluorophenyl)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor involved in the growth regulation of plants, and it plays a crucial role in the herbicidal activity of picolinic acid compounds .
Mode of Action
This compound interacts with its target, AFB5, by docking with the receptor more intensively than other similar compounds . This interaction changes the structure of AFB5 and disrupts its function, leading to the inhibition of plant growth .
Biochemical Pathways
It is known that picolinic acid compounds, which include this compound, are a class of synthetic auxin herbicides . Auxins are plant hormones that regulate growth, and synthetic auxins can disrupt these processes, leading to the death of the plant .
Pharmacokinetics
It is known that picolinic acid has high gastrointestinal absorption and is a blood-brain barrier permeant . These properties suggest that this compound may also have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of plant growth. This is achieved by disrupting the function of the AFB5 receptor, which plays a crucial role in plant growth regulation . The compound has been shown to have potent herbicidal activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(3-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including zinc finger proteins, which are crucial for DNA binding and transcriptional regulation. The interaction between this compound and zinc finger proteins can alter the protein’s conformation, thereby affecting its binding affinity and function. Additionally, this compound has been shown to interact with other biomolecules such as transporters and receptors, influencing cellular uptake and signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This inhibition can lead to a decrease in viral replication and infection rates. Furthermore, the compound’s impact on gene expression can result in altered cellular responses to external stimuli, thereby affecting overall cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to zinc finger proteins, which disrupts their normal function by altering their structure and zinc-binding capabilities . This disruption can inhibit the proteins’ ability to regulate gene expression and other cellular processes. Additionally, this compound can interfere with viral entry into host cells by compromising the integrity of the viral membrane and inhibiting membrane fusion events . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit viral entry and replication without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of determining optimal dosage levels to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to tryptophan metabolism. The compound can influence the kynurenine pathway, which is crucial for the production of several bioactive metabolites . By interacting with enzymes such as indoleamine 2,3-dioxygenase, this compound can modulate the levels of metabolites like kynurenine and quinolinic acid, thereby affecting immune responses and cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, which facilitate its entry and accumulation in target tissues . Once inside the cells, this compound can interact with intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues can also be affected by its binding affinity to plasma proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Additionally, the compound’s localization to other organelles, such as the mitochondria, can influence cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)picolinic acid typically involves the reaction of 3-fluorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-Fluorophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)picolinic acid
- 3-(2-Fluorophenyl)picolinic acid
- 3-(3-Chlorophenyl)picolinic acid
Uniqueness
3-(3-Fluorophenyl)picolinic acid is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(3-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEUFTLRPOSDFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.